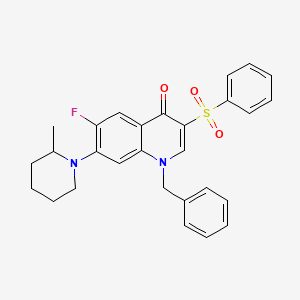

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

3-(Benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core with multiple substituents. Key structural features include:

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3S/c1-20-10-8-9-15-31(20)26-17-25-23(16-24(26)29)28(32)27(35(33,34)22-13-6-3-7-14-22)19-30(25)18-21-11-4-2-5-12-21/h2-7,11-14,16-17,19-20H,8-10,15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVWDUSQTHRWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving various organic reactions. One common method involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Fluoro Substituent: The fluoro substituent can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base.

Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution using 2-methylpiperidine.

Benzylation: The final step involves the benzylation of the quinoline core using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

Interaction with DNA: The compound may intercalate into DNA, leading to inhibition of DNA replication and transcription.

Modulation of Receptors: The compound may bind to specific receptors on the cell surface, leading to modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the quinolinone class, which includes numerous bioactive molecules. Below is a comparative analysis with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Key Observations

The benzyl group at position 1 imparts higher lipophilicity (predicted logP ~3.5) relative to the ethyl group in the carboxylate analog (logP ~1.8), favoring blood-brain barrier penetration.

The fluoro substituent at position 6 is conserved across all analogs, underscoring its role in stabilizing drug-target interactions through hydrophobic and electrostatic effects.

Synthetic and Crystallographic Relevance The structural elucidation of such compounds often relies on X-ray crystallography tools like SHELX (e.g., SHELXL for refinement), as noted in . The target compound’s bulky substituents may pose challenges in crystallization, necessitating advanced software for resolution .

Research Findings and Limitations

- Gaps in Data : Direct pharmacological or pharmacokinetic studies for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.

- Unique Advantages : The combination of benzenesulfonyl and 2-methylpiperidin groups may offer a balance between lipophilicity and target engagement, distinguishing it from carboxylate-dominated analogs.

- Future Directions : Computational modeling (e.g., molecular docking) and in vitro assays are recommended to validate hypothesized bioactivity.

Biological Activity

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. Its structure includes various functional groups that may influence its interaction with biological systems, making it a candidate for further research.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 473.59 g/mol. The presence of fluorine and sulfur atoms significantly influences its reactivity and potential interactions in biological systems. The structural features of this compound include:

| Feature | Description |

|---|---|

| Molecular Formula | C28H27FN2O3S |

| Molecular Weight | 473.59 g/mol |

| Functional Groups | Sulfonyl, Fluoro, Dihydroquinoline |

| Chemical Class | Quinoline Derivative |

The mechanism of action for this compound involves its interaction with specific receptors or enzymes within biological systems. It may act as an antagonist at certain neurotransmitter receptors, modulating their activity and potentially influencing neurological pathways. This interaction could make it a candidate for therapeutic applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide compounds have shown their effectiveness against bacterial infections by inhibiting DNA gyrase, a critical enzyme for bacterial cell division .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that derivatives of this compound can exhibit potent cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies without significant side effects on healthy tissues .

Case Studies

Several studies have explored the biological activities of quinoline derivatives:

- Anticancer Properties : A study reported that similar compounds inhibited glioma cell proliferation through multiple mechanisms, including apoptosis and autophagy induction .

- Anti-inflammatory Effects : Compounds with structural similarities have shown promise in reducing inflammation in animal models, suggesting potential therapeutic uses in inflammatory diseases .

- Neuroprotective Effects : The ability to modulate neurotransmitter systems positions this compound as a potential candidate for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.